2,4-Dichloro-5-(chloromethyl)pyridine

Physicochemical Property Purification Process Chemistry

2,4-Dichloro-5-(chloromethyl)pyridine (CAS 73998-96-6) is a trihalogenated pyridine derivative containing a reactive chloromethyl group at the 5-position, widely recognized as a key intermediate in the manufacture of pesticides and pharmaceuticals. Its synthesis typically involves chlorination of (4,6-dichloropyridin-3-yl)methanol using thionyl chloride or phosphorus oxychloride, yielding a crystalline solid with a melting point of 55-56 °C.

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 73998-96-6
Cat. No. B1586371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(chloromethyl)pyridine
CAS73998-96-6
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)CCl)Cl
InChIInChI=1S/C6H4Cl3N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2
InChIKeyPZHIYZLLIBBPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-(chloromethyl)pyridine (CAS 73998-96-6): A Distinctive Trihalogenated Pyridine Building Block for Agrochemical and Pharmaceutical Synthesis


2,4-Dichloro-5-(chloromethyl)pyridine (CAS 73998-96-6) is a trihalogenated pyridine derivative containing a reactive chloromethyl group at the 5-position, widely recognized as a key intermediate in the manufacture of pesticides and pharmaceuticals . Its synthesis typically involves chlorination of (4,6-dichloropyridin-3-yl)methanol using thionyl chloride or phosphorus oxychloride, yielding a crystalline solid with a melting point of 55-56 °C [1]. This compound's combination of ring deactivation via two chloro substituents and a highly electrophilic chloromethyl side chain creates a distinct reactivity profile that sets it apart from mono-halogenated or methyl-substituted pyridine analogs in downstream functionalization sequences.

Why 2,4-Dichloro-5-(chloromethyl)pyridine Cannot Be Replaced by a Generic Methyl Analog


Simply interchanging 2,4-dichloro-5-(chloromethyl)pyridine with a methyl analog like 2,4-dichloro-5-methylpyridine is not scientifically equivalent because the chloromethyl group introduces a fundamentally different electronic and steric environment. The C-Cl bond in the chloromethyl side chain provides a potent electrophilic handle for nucleophilic substitution (SN2) that is absent in the methyl group [1]. This enables downstream alkylation and functionalization reactions that are inaccessible or dramatically slower with methyl-substituted pyridines. Furthermore, significant differences in boiling point, density, and flash point between these two compounds—detailed in Section 3—directly impact distillation-based purification, solvent compatibility, and safety protocols in scaled-up synthesis. Selecting the wrong analog would require complete re-optimization of reaction conditions, potentially leading to lower yields or hazardous situations.

Quantitative Differentiation of 2,4-Dichloro-5-(chloromethyl)pyridine Against the Closest Industrial Analog 2,4-Dichloro-5-methylpyridine


Boiling Point Elevation: Higher Thermal Stability for Distillation Purification

2,4-Dichloro-5-(chloromethyl)pyridine exhibits a significantly higher boiling point than its methyl analog, 2,4-dichloro-5-methylpyridine. The measured boiling point of 2,4-dichloro-5-(chloromethyl)pyridine is 273.8 °C at 760 mmHg , compared to 221.2 °C for 2,4-dichloro-5-methylpyridine . This 52.6 °C elevation translates into a wider liquid handling range and reduced volatility during high-temperature reactions, offering greater thermal latitude in vacuum distillation processes used for intermediate purification.

Physicochemical Property Purification Process Chemistry

Density Increase: Higher Molecular Weight Packing for Solvent Compatibility

The liquid density of 2,4-dichloro-5-(chloromethyl)pyridine is approximately 1.463 g/cm³ , compared to 1.319 g/cm³ for 2,4-dichloro-5-methylpyridine . This 0.144 g/cm³ increase reflects the additional chlorine atom in the chloromethyl group, which enhances molecular weight and intermolecular interactions. Higher density can influence phase separation in aqueous workup, miscibility with common organic solvents, and storage volume calculations in chemical inventory management.

Physical Property Formulation Safety

Flash Point Elevation: Safer Handling and Storage Compared to the Methyl Analog

2,4-Dichloro-5-(chloromethyl)pyridine has a flash point of 145.7 °C , which is significantly higher than the 108.6 °C flash point of 2,4-dichloro-5-methylpyridine . This 37.1 °C higher flash point classifies the chloromethyl compound as a less flammable liquid, reducing the risk of ignition during routine handling, storage, and transport. In procurement for kilo-lab or pilot-plant operations, this elevated flash point can simplify regulatory compliance and lower insurance risk premiums.

Safety Data Process Safety Logistics

Melting Point Advantage: Crystalline Solid Facilitating Purification by Recrystallization

Unlike 2,4-dichloro-5-methylpyridine, which is a liquid at room temperature (melting point approximately 38-40 °C ), 2,4-dichloro-5-(chloromethyl)pyridine is a crystalline solid with a melting point of 55-56 °C [1]. This solid-state nature enables straightforward purification by recrystallization from hexane, as demonstrated in patent literature, yielding high-purity product (83% isolated yield after recrystallization) [1]. For procurement teams, a solid intermediate often means easier handling, simpler purity verification, and reduced risk of solvent contamination during shipping.

Solid-State Property Purification Crystallization

Enhanced Electrophilic Reactivity of the Chloromethyl Side Chain Versus the Methyl Group

The chloromethyl group in 2,4-dichloro-5-(chloromethyl)pyridine provides a significantly better leaving group than the methyl group in its analog 2,4-dichloro-5-methylpyridine. Chloride (Cl⁻) is the conjugate base of a strong acid (HCl, pKₐ ≈ -7), making it an excellent leaving group, whereas the hypothetical methide ion (CH₃⁻) is the conjugate base of methane (pKₐ ≈ 50), rendering it essentially non-leaving [1]. While direct kinetic data comparing these specific compounds are not available in the open literature, this fundamental leaving-group ability difference is a class-level inference that translates into the chloromethyl compound's documented utility in alkylation reactions, such as the synthesis of imidazolylethoxy derivatives described in US4191831 [2].

Reactivity Nucleophilic Substitution Leaving Group

Optimal Deployment Scenarios for 2,4-Dichloro-5-(chloromethyl)pyridine Based on Its Differentiated Profile


Pharmaceutical Intermediate Synthesis Requiring Crystalline Purification

In multi-step pharmaceutical syntheses where intermediate purity is critical, the solid-state nature of 2,4-dichloro-5-(chloromethyl)pyridine (mp 55-56 °C) allows for final purification by recrystallization, as established in US4191831 [1]. This is a key advantage over liquid methyl analogs, which typically require column chromatography or distillation for purity upgrade, adding cost and time. Procurement teams targeting >98% purity specifications for GMP intermediate supply should prioritize this compound over its liquid analog for easier QC verification and reduced residual solvent concerns.

Agrochemical Building Block with Safer High-Temperature Handling

For agrochemical intermediate manufacturing involving high-temperature reaction steps (e.g., 150-250 °C), the elevated boiling point (273.8 °C) and flash point (145.7 °C) of 2,4-dichloro-5-(chloromethyl)pyridine provide a wider thermal safety margin compared to 2,4-dichloro-5-methylpyridine (bp 221.2 °C, flash point 108.6 °C) . This reduces the risk of thermal degradation or ignition during processes such as solvent stripping or distillation, making it the preferred choice for large-scale batch reactions in pesticide synthesis where safety and thermal robustness are paramount.

Medicinal Chemistry Alkylation Reactions for Heteroatom Introduction

Medicinal chemistry programs that require the introduction of nitrogen, oxygen, or sulfur nucleophiles onto a pyridine scaffold benefit from the strong electrophilic chloromethyl group of 2,4-dichloro-5-(chloromethyl)pyridine. The excellent leaving-group ability of chloride (pKₐ of HCl ≈ -7) enables efficient SN2 alkylation, a transformation that cannot be achieved with the methyl group of 2,4-dichloro-5-methylpyridine [2]. This compound is therefore uniquely suited for generating focused libraries of pyridine-based analogs for structure-activity relationship (SAR) studies in central nervous system or anti-infective drug discovery.

Local Sourcing for Pilot-Plant Scale-Up with Simplified Logistics

When scaling up from bench to pilot plant, the higher flash point and solid physical state of 2,4-dichloro-5-(chloromethyl)pyridine reduce transportation and storage regulatory hurdles. Compared to the more flammable liquid methyl analog (flash point 108.6 °C), this compound's flash point of 145.7 °C may fall into a less stringent flammability category, simplifying permitting and lowering insurance costs for kilo-lab operations . Procurement officers should consider this safety-based differentiation when selecting intermediates for multi-kilogram synthesis campaigns.

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